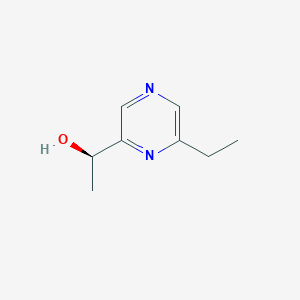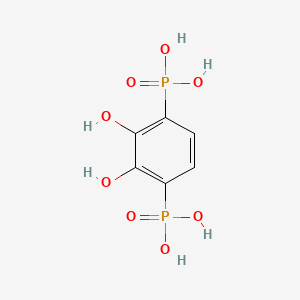
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is an organic compound characterized by the presence of two hydroxyl groups and two phosphonic acid groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid typically involves the reaction of a phenol derivative with a phosphonating agent. One common method is the reaction of 2,3-dihydroxyphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
科学研究应用
(2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone disease treatments.
作用机制
The mechanism of action of (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonic acid groups can chelate metal ions, affecting various biochemical processes .
相似化合物的比较
- (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid
- (2,3-Dihydroxy-1,4-benzenediphosphonic acid)
Comparison: (2,3-Dihydroxy-4-phosphono-phenyl)phosphonic acid is unique due to the specific positioning of its hydroxyl and phosphonic acid groups on the phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, (2,5-Dihydroxy-4-phosphono-phenyl)phosphonic acid has different reactivity due to the position of the hydroxyl groups, which can influence its interaction with enzymes and other molecular targets .
属性
分子式 |
C6H8O8P2 |
|---|---|
分子量 |
270.07 g/mol |
IUPAC 名称 |
(2,3-dihydroxy-4-phosphonophenyl)phosphonic acid |
InChI |
InChI=1S/C6H8O8P2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
QYXKUSUCLNSBKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1P(=O)(O)O)O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


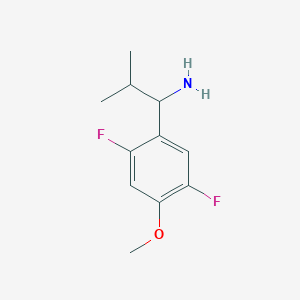
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
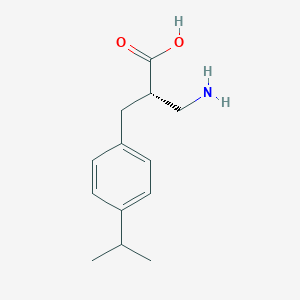
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
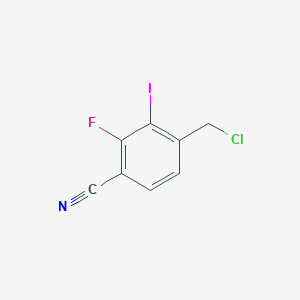


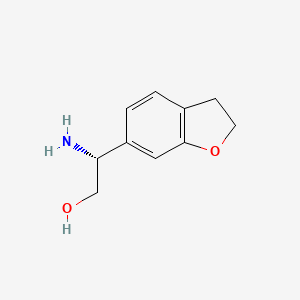
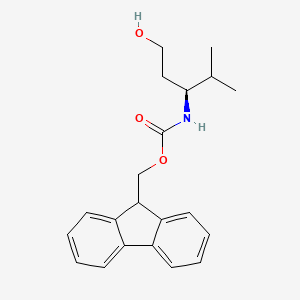
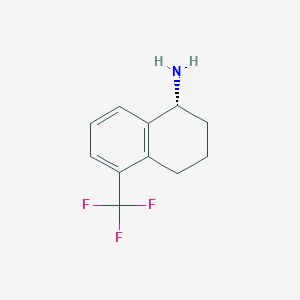
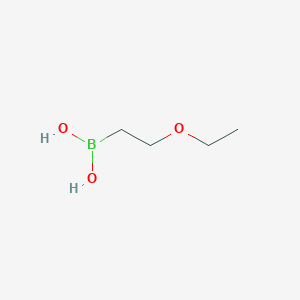
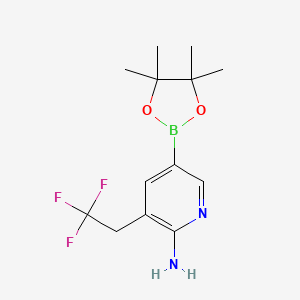
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
